![molecular formula C20H24N2O2 B2769014 [1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol CAS No. 853752-90-6](/img/structure/B2769014.png)
[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol
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Description
[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of benzimidazole derivatives, which have been widely studied for their diverse biological activities.
Scientific Research Applications
Ophthalmic Research
Researchers have explored DM-PBBI’s role in ophthalmology. It shows potential as a treatment for retinal diseases, including age-related macular degeneration (AMD). Its ability to modulate angiogenesis and inflammation is of particular interest.
These six areas represent only a fraction of the potential applications of DM-PBBI. As research continues, we may uncover additional uses for this intriguing compound. If you’d like more information on any specific field, feel free to ask! 🌟
1Synthesis and Pharmacological Profile of Benzimidazoles S3057440 (DM-PBBI) on SMO agonist activity 3Synthesis and Biological Evaluation of Benzimidazole Derivatives
properties
IUPAC Name |
[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-10-17(13-16(15)2)24-12-6-5-11-22-19-8-4-3-7-18(19)21-20(22)14-23/h3-4,7-10,13,23H,5-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCLCZMAJSZRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
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